

Benzaldehyde Dimethyl Acetal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzaldehyde dimethyl acetal*

Cat. No.: *B031218*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde dimethyl acetal, also known as (dimethoxymethyl)benzene, is a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries.^[1] Its characteristic almond-like aroma makes it a valuable ingredient in perfumes and food flavorings.^[1] In the realm of organic synthesis, it serves as a crucial protecting group for benzaldehyde, facilitating complex molecular transformations by masking the reactive aldehyde functionality.^{[2][3]} This stability under neutral and basic conditions, coupled with its straightforward removal under acidic conditions, renders it an indispensable tool for synthetic chemists.^[4] This technical guide provides an in-depth overview of the core physical properties of **benzaldehyde dimethyl acetal**, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physical Properties

The physical characteristics of **benzaldehyde dimethyl acetal** are critical for its application in various scientific and industrial processes. A comprehensive summary of these properties is presented below.

Physical Property	Value	Conditions
Molecular Formula	$C_9H_{12}O_2$	
Molecular Weight	152.19 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	[1] [5]
Boiling Point	87 - 89 °C	@ 18 mmHg [3] [6] [7] [8] [9] [10] [11] [12] [13] [14]
	196 - 199.7 °C	@ 760 mmHg [15] [16]
Melting Point	87 - 89 °C	[7] [10]
Density	1.014 g/cm ³	@ 25 °C [1] [3] [7] [8] [9] [10] [11] [12] [13] [14]
	1.01 - 1.025 g/cm ³	@ 20 °C [5]
Refractive Index (n _{20/D})	1.491 - 1.494	@ 20 °C [1] [5]
	1.488 - 1.496	@ 20 °C [6] [15]
1.493		@ 20 °C [3] [7] [9] [10] [11] [12] [13] [14]
Flash Point	69 °C (156.2 °F)	Closed Cup [2] [3] [8] [17]
73 °C (163.4 °F)	[5]	
Vapor Pressure	1.989 mmHg	@ 25 °C (estimated) [15]
0.5 mmHg	@ 25 °C [18]	
Solubility	Insoluble in water; soluble in organic solvents and oils.	[6] [7]
Stability	Stable under normal temperatures and pressures. Moisture sensitive.	[7] [19]

Experimental Protocols

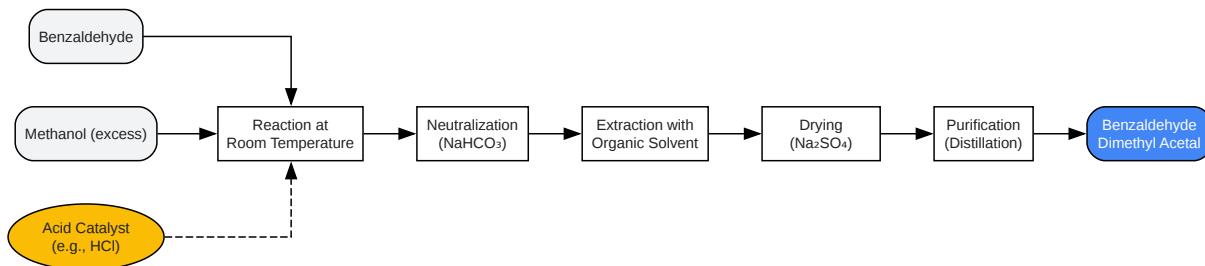
Accurate determination of physical properties is paramount for quality control and research applications. The following sections detail standardized methodologies for measuring the key physical properties of **benzaldehyde dimethyl acetal**.

Synthesis of Benzaldehyde Dimethyl Acetal

The most common method for synthesizing **benzaldehyde dimethyl acetal** is the acid-catalyzed reaction of benzaldehyde with methanol.[\[2\]](#)[\[13\]](#)

Materials:

- Benzaldehyde
- Anhydrous Methanol
- Acid Catalyst (e.g., concentrated Hydrochloric Acid or Sulfuric Acid)
- Saturated aqueous solution of Sodium Bicarbonate
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)
- Deionized Water
- Brine


Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of benzaldehyde in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated hydrochloric acid dropwise while stirring.[4]
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [4]
- Upon completion, neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4]
- Remove the excess methanol using a rotary evaporator.[4]
- To the resulting residue, add deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate.[4]
- Combine the organic layers and wash with brine.[4]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **benzaldehyde dimethyl acetal**.[4]
- The product can be further purified by distillation.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **benzaldehyde dimethyl acetal**.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property used for identification and purity assessment.

Equipment:

- Thiele tube or oil bath
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating source (Bunsen burner or hot plate)
- Liquid paraffin or high-boiling silicone oil

Procedure:

- Place a small amount of **benzaldehyde dimethyl acetal** into the small test tube.

- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in a Thiele tube or oil bath.[8]
- Heat the apparatus gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]
- When a continuous and rapid stream of bubbles is observed, remove the heat source.
- The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density (Pycnometer or Digital Density Meter)

Density is a crucial parameter for quality control and for converting mass to volume.[17] The ASTM D4052 standard test method using a digital density meter is a common and accurate procedure.[16]

Equipment:

- Pycnometer (for the manual method) or a digital density meter
- Thermostatically controlled water bath
- Analytical balance

Procedure (using a Digital Density Meter):

- Calibrate the digital density meter according to the manufacturer's instructions, typically with dry air and freshly distilled water.
- Ensure the measuring cell is clean and dry.

- Inject the **benzaldehyde dimethyl acetal** sample into the measuring cell, taking care to avoid the introduction of air bubbles.[2]
- Allow the sample to equilibrate to the desired temperature.
- The instrument will measure the oscillation period of a U-tube containing the sample and calculate the density.[18]
- Record the density reading at the specified temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a characteristic property that is sensitive to the purity of the substance.

Equipment:

- Abbe refractometer
- Constant temperature water bath
- Light source (typically a sodium lamp)
- Dropper
- Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

- Turn on the light source and the constant temperature water bath, allowing the refractometer prisms to reach the desired temperature (typically 20°C).
- Clean the surfaces of the illuminating and refracting prisms with a soft tissue and a suitable solvent, then allow them to dry completely.[11]
- Place a few drops of the **benzaldehyde dimethyl acetal** sample onto the surface of the lower prism.[11]
- Close the prisms gently to spread the liquid into a thin film.

- Look through the eyepiece and adjust the coarse adjustment knob until the light and dark fields are visible.
- Use the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.[\[9\]](#)
- If color fringes are observed, adjust the compensator dial to eliminate them.
- Read the refractive index from the instrument's scale.[\[9\]](#)

Determination of Flash Point (Pensky-Martens Closed Cup Tester)

The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of the substance will ignite. The ASTM D93 standard test method is widely used for this determination.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Equipment:

- Pensky-Martens closed-cup apparatus (manual or automated)
- Heat source
- Stirrer
- Ignition source (gas flame or electric igniter)

Procedure:

- Fill the test cup of the Pensky-Martens apparatus with **benzaldehyde dimethyl acetal** to the specified level.
- Place the lid on the cup and begin heating the sample at a controlled rate while stirring.[\[15\]](#)
- At specified temperature intervals, apply the ignition source by dipping it into the vapor space above the liquid.[\[15\]](#)

- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[15]
- Record the temperature at which the flash occurs.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of **benzaldehyde dimethyl acetal**, along with standardized experimental protocols for their determination and synthesis. The compiled data and methodologies serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile chemical compound. The provided diagrams offer a clear visual representation of the key processes, further aiding in the practical application of this information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. store.astm.org [store.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 6. store.astm.org [store.astm.org]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. scribd.com [scribd.com]
- 12. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 13. 苯甲醛二甲缩醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 17. homework.study.com [homework.study.com]
- 18. cdn.juniata.edu [cdn.juniata.edu]
- 19. Video: Boiling Points - Concept [jove.com]
- To cite this document: BenchChem. [Benzaldehyde Dimethyl Acetal: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031218#benzaldehyde-dimethyl-acetal-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com